Tributylamine diphosphate
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Overview
Description
Tributylammonium pyrophosphate, also known as Tributylamine diphosphate, is a phosphorylating reagent used in the synthesis of phosphorylated nucleosides. It is particularly useful in the synthesis of nucleoside triphosphates, which are essential building blocks for DNA, RNA, and sugar nucleotides. This compound is also a source of cellular energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylammonium pyrophosphate can be synthesized by treating free nucleosides with phosphorus oxychloride, followed by the addition of tributylammonium pyrophosphate to the reaction intermediate. This method enhances solubility in organic solvents due to the lipophilic nature of the tributylammonium salt .
Industrial Production Methods
In an industrial setting, tributylammonium pyrophosphate is produced by eluting a solution of tetrasodium pyrophosphate through a cation exchange resin at low temperatures (around 4°C). This method ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tributylammonium pyrophosphate primarily undergoes phosphorylation reactions. It is used to phosphorylate nucleosides, converting them into nucleoside triphosphates.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the initial step to treat free nucleosides.
Tributylammonium Pyrophosphate: Added to the reaction intermediate to complete the phosphorylation process.
Major Products
The major products formed from these reactions are nucleoside triphosphates, which are crucial for various biochemical processes, including DNA and RNA synthesis .
Scientific Research Applications
Tributylammonium pyrophosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of phosphorylated nucleosides and nucleotides.
Biology: Essential for the synthesis of DNA and RNA, making it crucial for genetic research.
Medicine: Used in the preparation of nucleotide analogs, which are important in antiviral and anticancer therapies.
Industry: Employed in the production of various biochemical reagents and intermediates.
Mechanism of Action
Tributylammonium pyrophosphate acts as a phosphorylating agent. It facilitates the transfer of phosphate groups to nucleosides, converting them into nucleoside triphosphates. These triphosphates are then used as building blocks for DNA and RNA synthesis. The compound enhances solubility in organic solvents, making the phosphorylation process more efficient .
Comparison with Similar Compounds
Similar Compounds
Tetrasodium Pyrophosphate: Another phosphorylating agent but less lipophilic compared to tributylammonium pyrophosphate.
Phosphorus Oxychloride: Used in the initial step of the synthesis but not as a final phosphorylating agent.
Uniqueness
Tributylammonium pyrophosphate is unique due to its lipophilic nature, which enhances solubility in organic solvents. This property makes it more efficient in the synthesis of nucleoside triphosphates compared to other phosphorylating agents .
Properties
IUPAC Name |
N,N-dibutylbutan-1-amine;phosphono dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.H4O7P2/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFREWBMJPXLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NO7P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5975-18-8 |
Source
|
Record name | Bis(tributylammonium) pyrophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5975-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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